
(1S,2R)-2-azidocycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-azidocycloheptan-1-ol est un composé organique chiral avec une structure unique qui comprend un groupe azido et un groupe hydroxyle attachés à un cycle cycloheptane.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du (1S,2R)-2-azidocycloheptan-1-ol implique généralement l'azidation d'un précurseur approprié. Une méthode courante est la réaction de substitution nucléophile où un dérivé de cycloheptanol est traité avec de l'azoture de sodium (NaN₃) dans des conditions appropriées. La réaction est généralement effectuée dans un solvant aprotique polaire tel que le diméthylformamide (DMF) à des températures élevées pour faciliter le processus de substitution.
Méthodes de production industrielle
La production industrielle de this compound peut impliquer des voies synthétiques similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus. De plus, la purification du produit peut impliquer des techniques telles que la recristallisation ou la chromatographie pour garantir une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
(1S,2R)-2-azidocycloheptan-1-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe azido peut être réduit en amine en utilisant des agents réducteurs tels que l'hydrogène gazeux (H₂) en présence d'un catalyseur au palladium.
Substitution : Le groupe azido peut participer à des réactions de substitution pour former d'autres groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Des réactifs tels que le chlorochromate de pyridinium (PCC) ou le réactif de Jones peuvent être utilisés.
Réduction : L'hydrogène gazeux (H₂) avec un catalyseur au palladium ou l'hydrure de lithium et d'aluminium (LiAlH₄) peuvent être utilisés.
Substitution : L'azoture de sodium (NaN₃) dans le DMF est couramment utilisé pour les réactions d'azidation.
Principaux produits formés
Oxydation : Cycloheptanone ou cycloheptanal.
Réduction : (1S,2R)-2-aminocycloheptan-1-ol.
Substitution : Divers dérivés du cycloheptane substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes, y compris les produits pharmaceutiques et les produits agrochimiques.
Biologie : Étudié pour son potentiel comme précurseur dans la synthèse de composés biologiquement actifs.
Médecine : Exploré pour son rôle dans le développement de nouveaux médicaments et agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du this compound dépend des réactions spécifiques qu'il subit. Par exemple, dans les réactions de réduction, le groupe azido est converti en amine, qui peut ensuite participer à d'autres transformations chimiques. Les cibles moléculaires et les voies impliquées varient en fonction du contexte de son utilisation, comme dans le développement de médicaments ou la synthèse de matériaux.
Applications De Recherche Scientifique
(1S,2R)-2-azidocycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-azidocycloheptan-1-ol depends on the specific reactions it undergoes. For example, in reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or material synthesis.
Comparaison Avec Des Composés Similaires
Composés similaires
(1S,2R)-2-aminocycloheptan-1-ol : Un produit de réduction du (1S,2R)-2-azidocycloheptan-1-ol.
(1S,2R)-2-bromocycloheptan-1-ol : Un analogue halogéné qui peut subir des réactions de substitution similaires.
Unicité
This compound est unique en raison de la présence à la fois d'un groupe azido et d'un groupe hydroxyle sur un cycle cycloheptane. Cette combinaison de groupes fonctionnels permet une réactivité chimique diversifiée et en fait un intermédiaire précieux dans la synthèse organique.
Propriétés
Formule moléculaire |
C7H13N3O |
|---|---|
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
(1S,2R)-2-azidocycloheptan-1-ol |
InChI |
InChI=1S/C7H13N3O/c8-10-9-6-4-2-1-3-5-7(6)11/h6-7,11H,1-5H2/t6-,7+/m1/s1 |
Clé InChI |
DXFAAMPAKSPSPV-RQJHMYQMSA-N |
SMILES isomérique |
C1CC[C@H]([C@H](CC1)O)N=[N+]=[N-] |
SMILES canonique |
C1CCC(C(CC1)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one](/img/structure/B11717952.png)
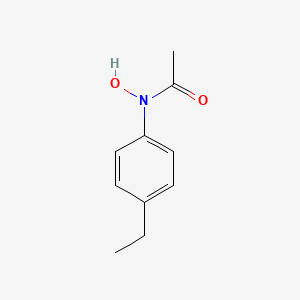
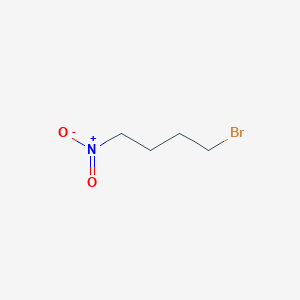

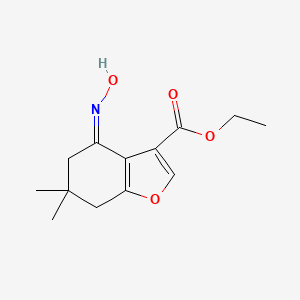

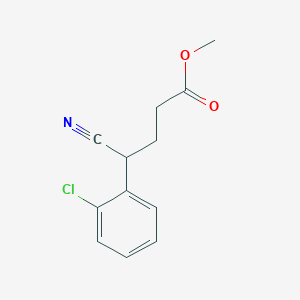
![[1,1'-Biphenyl]-2-carbothioamide](/img/structure/B11717991.png)
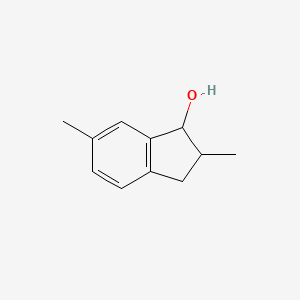
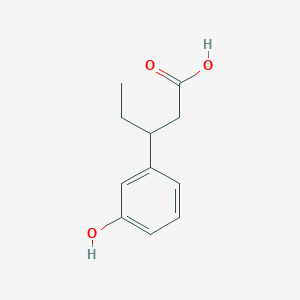

![2,2-Difluoro-8-azaspiro[4.5]decane](/img/structure/B11718039.png)
![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)
![Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718047.png)
